DX-52-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

DX-52-1 is a cyanated derivative of quinocarmycin, a compound isolated from cultures of Streptomyces melanovinaceus . It has shown significant efficacy against melanoma cell lines and melanoma xenografts in mice . This compound has been selected for preclinical development due to its promising anti-cancer properties .

Métodos De Preparación

The preparation of DX-52-1 involves the cyanation of quinocarmycin. Industrial production methods for this compound are not extensively documented, but the process generally involves standard organic synthesis techniques such as cyanation reactions under controlled conditions .

Análisis De Reacciones Químicas

DX-52-1 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Aplicaciones Científicas De Investigación

Interaction with Galectin-3

One of the primary applications of DX-52-1 is its ability to modulate the binding of galectin-3 to other proteins. Research indicates that this compound can significantly affect the interaction between galectin-3 and β-catenin, as well as α-actinin, which are critical components in cellular signaling pathways related to cancer progression . This modulation can potentially influence tumor growth and metastasis, making this compound a candidate for further investigation in cancer therapeutics.

Antitumor Effects

Studies have shown that this compound exhibits antitumor properties by altering the behavior of cancer cells. For instance, it has been observed to induce apoptosis in specific cancer cell lines, suggesting its potential as an anticancer agent . The mechanism behind this effect may involve the disruption of galectin-3 interactions, leading to altered cell survival signals.

Immunomodulatory Effects

This compound also plays a role in modulating immune responses. Its interaction with galectin-3 can influence immune cell behavior, potentially enhancing or suppressing immune responses depending on the context. This property positions this compound as a potential agent in immunotherapy strategies aimed at treating various diseases, including autoimmune disorders and cancers .

Case Study 1: Antitumor Activity in Breast Cancer

In a study investigating the effects of this compound on breast cancer cell lines, researchers found that treatment with the compound led to a significant reduction in cell viability. The study highlighted the compound's ability to induce apoptosis through modulation of galectin-3 pathways. This finding supports further exploration of this compound as a therapeutic agent in breast cancer treatment.

Case Study 2: Immunomodulation in Autoimmune Diseases

Another case study focused on the immunomodulatory effects of this compound in models of autoimmune diseases. The results indicated that this compound could alter the expression levels of pro-inflammatory cytokines through its action on galectin-3. This suggests that this compound may be beneficial in developing therapies for conditions characterized by excessive inflammatory responses.

Data Summary

The following table summarizes key findings related to the applications of this compound:

Mecanismo De Acción

The mechanism of action of DX-52-1 involves the inhibition of cell migration by targeting radixin and galectin-3 . Radixin is a member of the ezrin/radixin/moesin family of membrane-cytoskeleton linker proteins that participate in signal transduction pathways . This compound binds specifically and covalently to the C-terminal region of radixin, disrupting its interactions with actin filaments and the cell adhesion molecule CD44 . Additionally, this compound targets galectin-3, a multifunctional protein involved in cell motility .

Comparación Con Compuestos Similares

DX-52-1 is unique in its dual targeting of radixin and galectin-3, which distinguishes it from other quinocarmycin analogs. Similar compounds include:

The parent compound from which this compound is derived.

KW2152: Another quinocarmycin analog with similar anti-cancer properties.

These compounds share structural similarities with this compound but differ in their specific molecular targets and mechanisms of action .

Propiedades

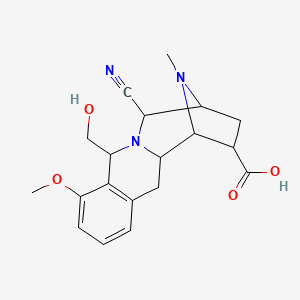

Fórmula molecular |

C19H23N3O4 |

|---|---|

Peso molecular |

357.4 g/mol |

Nombre IUPAC |

12-cyano-10-(hydroxymethyl)-8-methoxy-16-methyl-11,16-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4(9),5,7-triene-15-carboxylic acid |

InChI |

InChI=1S/C19H23N3O4/c1-21-12-7-11(19(24)25)18(21)13-6-10-4-3-5-16(26-2)17(10)15(9-23)22(13)14(12)8-20/h3-5,11-15,18,23H,6-7,9H2,1-2H3,(H,24,25) |

Clave InChI |

YGWHMSNGVVTUIT-UHFFFAOYSA-N |

SMILES canónico |

CN1C2CC(C1C3CC4=C(C(N3C2C#N)CO)C(=CC=C4)OC)C(=O)O |

Sinónimos |

8,11-iminoazepino(1,2-b)isoquinoline-10-carboxylic acid, 7-cyano-5,7,8,9,10,11,11a,12-octahydro-5-(hydroxymethyl)-4-methoxy-13-methyl- DX 52-1 DX-52-1 NSC 607097 NSC-607097 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.